Ethyl 5-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-[({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate core substituted with a morpholine ring, a fluorophenyl group, and an ethyl ester. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of the benzoate core, the introduction of the morpholine ring, and the attachment of the fluorophenyl group. Common synthetic routes may include:
Formation of the Benzoate Core: This step often involves the esterification of a benzoic acid derivative with ethanol under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzoate core is replaced by a morpholine moiety.
Attachment of the Fluorophenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the benzoate core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Due to its potential biological activity, the compound may be investigated for therapeutic applications, including the treatment of infectious diseases, cancer, and other medical conditions.
Industry: The compound may be used in the development of new materials, such as polymers, coatings, and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-[({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes involved in essential metabolic pathways. If the compound has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
ETHYL 5-[({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
ETHYL 5-[({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
ETHYL 5-[({3-[(4-METHOXYPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: This compound has a methoxyphenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
ETHYL 5-[({3-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: This compound has a bromophenyl group instead of a fluorophenyl group, which may influence its chemical stability and interactions with biological targets.
Properties
Molecular Formula |
C27H29FN2O4 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl 5-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C27H29FN2O4/c1-2-33-27(31)25-17-23(10-11-26(25)30-12-14-32-15-13-30)29-18-21-4-3-5-24(16-21)34-19-20-6-8-22(28)9-7-20/h3-11,16-17,29H,2,12-15,18-19H2,1H3 |
InChI Key |
XBMXLCGKRKIBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F)N4CCOCC4 |
Origin of Product |
United States |
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